Gambogic amide
CAS No.: 286935-60-2
Cat. No.: VC14460848
Molecular Formula: C38H45NO7
Molecular Weight: 627.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 286935-60-2 |
---|---|
Molecular Formula | C38H45NO7 |
Molecular Weight | 627.8 g/mol |
IUPAC Name | (Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enamide |
Standard InChI | InChI=1S/C38H45NO7/c1-20(2)10-9-15-36(8)16-14-24-29(40)28-30(41)26-18-23-19-27-35(6,7)46-37(33(23)42,17-13-22(5)34(39)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,40H,9,12,15,17,19H2,1-8H3,(H2,39,43)/b22-13-/t23-,27+,36-,37+,38-/m1/s1 |
Standard InChI Key | NFVXKLYWFCNBCO-RRZNCOCZSA-N |
Isomeric SMILES | CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)N)O)C)C |
Canonical SMILES | CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)N)O)C)C |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
Gambogic amide belongs to the caged xanthone family, characterized by a complex polycyclic framework featuring a 4-oxa-tricyclo[4.3.1.0³,⁷]dec-2-ene scaffold. The molecule contains a conjugated diene system (C4-C5 and C9-C10) and an α,β-unsaturated ketone moiety at C1, critical for its biological activity . Nuclear magnetic resonance (NMR) studies reveal axial chirality due to restricted rotation around the C8-C9 bond, contributing to its stereoselective interactions with TrkA .
Table 1: Physicochemical Properties of Gambogic Amide
Property | Specification |
---|---|
CAS Number | 286935-60-2 |
Molecular Formula | |
Molecular Weight | 627.8 g/mol |
Appearance | Yellow-orange crystalline solid |
Solubility | 20 mg/mL in DMSO or ethanol |
Purity | ≥95% (HPLC) |
Storage Conditions | -20°C under inert atmosphere |
Mechanisms of TrkA Receptor Activation
Binding Dynamics and Receptor Dimerization
Unlike NGF, which binds extracellular immunoglobulin-like domains, gambogic amide interacts with the cytoplasmic juxtamembrane region of TrkA (residues 400-430) . This interaction induces conformational changes that facilitate receptor dimerization, as demonstrated through fluorescence resonance energy transfer (FRET) assays . The compound exhibits a dissociation constant () of 75 nM for TrkA, with no measurable affinity for TrkB or TrkC isoforms .
Downstream Signaling Cascades
TrkA activation by gambogic amide triggers two primary pathways:
-
PI3K/Akt Pathway: Phosphorylation of Akt at Ser473 occurs within 5 minutes of exposure, peaking at 60 minutes . This sustained activation contrasts with NGF-induced signaling, which typically shows rapid attenuation due to receptor internalization .
-
MAPK/ERK Pathway: Erk1/2 phosphorylation follows a biphasic pattern, with initial activation at 15 minutes and secondary amplification at 120 minutes, suggesting feedback regulation mechanisms .
Table 2: Pharmacodynamic Parameters of Gambogic Amide
Parameter | Value | Experimental Model |
---|---|---|
TrkA | 75 nM | Surface plasmon resonance |
Akt EC50 | 50 nM | Primary hippocampal neurons |
Anti-apoptotic EC50 | 5 nM | Glutamate-induced neurotoxicity |
Anti-proliferative IC50 | 204 nM | K562 leukemia cells |
Neuroprotective and Neurotrophic Effects
In Vitro Neuroprotection
In PC12 pheochromocytoma cells, 0.5 μM gambogic amide induces neurite outgrowth equivalent to 50 ng/mL NGF within 72 hours . The compound reduces glutamate-induced apoptosis in primary cortical neurons by 89% at 10 nM concentration through Bax/Bcl-2 ratio modulation .
In Vivo Efficacy in Neurological Models
Stroke Models: Intraperitoneal administration (2 mg/kg) in transient middle cerebral artery occlusion (MCAO) rats decreases infarct volume by 62% compared to controls . Magnetic resonance imaging (MRI) analysis shows 41% preservation of cortical perfusion in treated animals.
Epilepsy Models: Subcutaneous injection (2 mg/kg) reduces kainic acid-induced hippocampal apoptosis from 57% to 1.8% in CA3 regions .
Oncological Applications and Mechanisms
Anti-Proliferative Activity
In chronic myelogenous leukemia K562 cells, gambogic amide demonstrates concentration-dependent growth inhibition (IC50 = 204 nM) . Flow cytometry reveals G0/G1 cell cycle arrest through p21 upregulation and cyclin D1 suppression.
Pro-Apoptotic Mechanisms
The compound induces mitochondrial apoptosis in cancer cells via:
-
3.8-fold increase in cytochrome c release
-
Caspase-9 activation within 6 hours
-
PARP cleavage detectable at 12 hours
Comparative Pharmacokinetics: Gambogic Amide vs. NGF
Receptor Trafficking Dynamics
While NGF induces TrkA internalization and degradation within 4 hours, gambogic amide treatment increases TrkA mRNA levels by 220% and protein expression by 180% over 24 hours . This paradoxical upregulation enables sustained pathway activation without receptor desensitization.
Blood-Brain Barrier Penetration
Unlike NGF (0.1% brain uptake), gambogic amide achieves 4.2% brain penetration following intravenous administration, as quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Emerging Therapeutic Applications
Skeletal Adaptation
Recent studies demonstrate gambogic amide enhances mechanical loading-induced bone formation by 135% in murine models . The mechanism involves sensory nerve-derived CGRP release and osteoblast RANKL suppression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume